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Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

Cat. No.: B15617365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
atorvastatin hemi-calcium salt, a widely prescribed medication for lowering blood cholesterol.
The information presented herein is intended to assist researchers and professionals in the
pharmaceutical field in the identification, characterization, and quality control of this active
pharmaceutical ingredient (API). This document details nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
atorvastatin. Both *H and 3C NMR are crucial for confirming the identity and purity of the
compound.

'H NMR Spectroscopic Data

Proton NMR (*H NMR) provides information on the chemical environment and connectivity of
hydrogen atoms in the molecule.

Table 1: tH NMR Chemical Shift Data for Atorvastatin Hemi-Calcium Salt
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.82 S 1H NH
7.51 d, J=8.0 Hz 2H Aromatic CH
7.33-7.11 m 6H Aromatic CH
7.08-6.95 m 6H Aromatic CH
5.93 bs 1H OH
4.76 bs 1H OH
4.65-4.33 m 1H CH
4.09-3.85 m 1H CH
3.84-3.68 m 2H CH2
3.62-3.44 m 1.5H CH, CHz
3.30-3.09 m 2H CH2
2.08 dd, J=15.4, 3.7 Hz 1H CH2
1.97 dd, J=15.3, 8.0 Hz 1H CH2
1.71-1.50 m 2H CH2
1.50-1.31 m 7H CHs, CH2
1.30-1.11 m 1H CH:
1.00 d, J=6.3 Hz 1.5H CHs

Data sourced from DMSO-ds solvent.[1]

13C NMR Spectroscopic Data

Carbon-13 NMR (33C NMR) provides information on the carbon framework of the molecule.

Table 2: 13C NMR Chemical Shift Data for Atorvastatin Hemi-Calcium Salt (Solid-State)
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Chemical Shift (8) ppm Assignment
182.8 C=0

178.4 C=0

166.7 (broad), 159.3 C=0 (Amide)

137.0-113.8 Aromatic Carbons
73.1,70.5, 68.1, 64.9 CH-OH
47.4,41.9, 40.2 CHz, CH

26.4, 25.2 CH (isopropyl)
21.3 CHs (isopropyl)

Solid-state NMR data.[1]

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring high-quality NMR spectra of

atorvastatin hemi-calcium salt.

Instrumentation:

e Ahigh-field NMR spectrometer, such as a Bruker Avance Ill HD 400 MHz or 500 MHz
instrument, is recommended for detailed analysis.[2]

Sample Preparation:

Accurately weigh 5-10 mg of atorvastatin hemi-calcium salt.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-ds, Methanol-da). Atorvastatin calcium is freely soluble in methanol.[3]

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.
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H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

e Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.

o Relaxation Delay (d1): 2 seconds.

e Acquisition Time (aq): 1-2 seconds.

o Spectral Width: A range of 0 to 200 ppm is appropriate.
e Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.
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o Perform peak picking to identify the chemical shifts in both *H and 13C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for Atorvastatin Hemi-Calcium Salt

Wavenumber (cm—?) Intensity Assignment

3365 Strong N-H Stretching

3250 Weak O-H Stretching (asymmetric)
3072 Weak O-H Stretching (symmetric)
2971 Weak C-H Stretching (CH3/CH2)
1657 Strong C=0 Stretching (Amide)[4]

C-C Asymmetric Stretching

1574, 1514 Medium o
(Aromatic ring)
) C-C Symmetric Stretching
1442 Medium o
(Aromatic ring)
1299, 1276 Medium O-H Deformation
884, 843, 810, 746 Medium C-H Out-of-plane Bending

Data obtained using the KBr pellet method.[4]

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

Instrumentation:
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e A Fourier Transform Infrared (FTIR) spectrophotometer, such as a Bruker IFS 66V, is
suitable for this analysis.[4]

Sample Preparation (KBr Pellet):

e Thoroughly grind a small amount (1-2 mg) of atorvastatin hemi-calcium salt with
approximately 100-200 mg of dry, spectral-grade potassium bromide (KBr) in an agate
mortar and pestle.

e The mixture should be a fine, homogeneous powder.
o Transfer the powder to a pellet-pressing die.
o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FTIR Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to
determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Atorvastatin
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Parameter Value Source

Molecular Formula CesHesCaF2N4O10 PubChem[5]
Molecular Weight 1155.3 g/mol PubChem[5]
Monoisotopic Mass 1154.4529416 Da PubChem[5]

Observed lon (as free acid)

559.440 Guidechem|[6]
[M+H]*

Experimental Protocol for Mass Spectrometry
(Electrospray lonization)

Instrumentation:

¢ A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly
used for the analysis of pharmaceutical compounds. This can be a standalone instrument or
coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

e Prepare a dilute solution of atorvastatin hemi-calcium salt (approximately 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

e The addition of a small amount of formic acid or acetic acid can aid in the ionization process
for positive ion mode.

ESI-MS Acquisition:

 Introduce the sample solution into the ESI source via direct infusion or through an LC
system.

o Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and
drying gas temperature, to achieve a stable ion spray.

o Acquire the mass spectrum in the positive or negative ion mode. For atorvastatin, positive
ion mode is often used to observe the protonated molecule [M+H]* of the free acid.
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e Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z
100-1500).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a pharmaceutical substance like atorvastatin hemi-calcium salt.
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Caption: Spectroscopic analysis workflow for atorvastatin hemi-calcium salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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